molecular formula C13H23BO6 B2466142 1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate CAS No. 2377587-38-5

1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate

Cat. No. B2466142
CAS RN: 2377587-38-5
M. Wt: 286.13
InChI Key: FKOXOYYWJNKKMG-UHFFFAOYSA-N
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Description

“1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate” is a chemical compound with the CAS Number: 2377587-38-5. It has a molecular weight of 286.13 . The IUPAC name of this compound is dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]succinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.13 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

Intermediate in Organic Synthesis

This compound is often used as an intermediate in organic synthesis . It’s a significant intermediate of 1H-indazole derivatives , which are important in medicinal chemistry due to their wide range of biological activities.

Borylation Reactions

The compound can be used in borylation reactions . These reactions are important in the synthesis of organoboron compounds, which have applications in pharmaceuticals, agrochemicals, and organic materials.

Hydroboration Reactions

It can also be used in hydroboration reactions . Hydroboration is a method used to convert alkenes and alkynes into organoboranes, which can then be converted into alcohols or amines.

Coupling Reactions

The compound can be used in coupling reactions with aryl iodides . This can be useful in the synthesis of aryl boronates, which are used in Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds.

Synthesis of Biologically Active Compounds

It’s used as an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer.

properties

IUPAC Name

dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOXOYYWJNKKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate

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